Pentyltrichlorosilane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentyltrichlorosilane is typically synthesized through the reaction of pentylmagnesium bromide with silicon tetrachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
C5H11MgBr+SiCl4→C5H11SiCl3+MgBrCl
Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the purification of this compound .
Chemical Reactions Analysis
Types of Reactions: Pentyltrichlorosilane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form pentylsilanetriol and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form pentyltrialkoxysilane and hydrochloric acid.
Aminolysis: Reacts with amines to form pentylsilylamines and hydrochloric acid.
Common Reagents and Conditions:
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a catalyst.
Aminolysis: Amines such as methylamine or ethylamine, usually at room temperature.
Major Products Formed:
Hydrolysis: Pentylsilanetriol and hydrochloric acid.
Alcoholysis: Pentyltrialkoxysilane and hydrochloric acid.
Aminolysis: Pentylsilylamines and hydrochloric acid
Scientific Research Applications
Pentyltrichlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of silicone polymers and resins, as well as in coatings and sealants
Mechanism of Action
The mechanism of action of pentyltrichlorosilane involves its ability to react with nucleophiles such as water, alcohols, and amines. The silicon-chlorine bonds are highly reactive and can be easily hydrolyzed or substituted, leading to the formation of various organosilicon derivatives. These reactions are often catalyzed by acids or bases, which facilitate the cleavage of the silicon-chlorine bonds .
Comparison with Similar Compounds
Pentyltrichlorosilane can be compared with other trichlorosilanes such as:
Methyltrichlorosilane (CH₃SiCl₃): Used in the production of silicone resins and as a precursor for other organosilicon compounds.
Ethyltrichlorosilane (C₂H₅SiCl₃): Employed in the synthesis of ethylsilicon derivatives.
Propyltrichlorosilane (C₃H₇SiCl₃): Utilized in the production of propylsilicon compounds.
Uniqueness: this compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This makes it suitable for specific applications where longer alkyl chains are required .
Properties
IUPAC Name |
trichloro(pentyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl3Si/c1-2-3-4-5-9(6,7)8/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDQAHIRKOXFAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl3Si | |
Record name | AMYLTRICHLOROSILANE | |
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DSSTOX Substance ID |
DTXSID70861726 | |
Record name | Trichloro(pentyl)silane | |
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Molecular Weight |
205.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Amyltrichlorosilane appears as a colorless to yellow liquid with a pungent odor. It is combustible and has a flash point of 145 °F. Corrosive to metals and tissue., Colorless to yellow liquid with a sharp pungent odor; [HSDB] | |
Record name | AMYLTRICHLOROSILANE | |
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Record name | Trichloropentylsilane | |
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Boiling Point |
320 °F at 760 mmHg (USCG, 1999), 172 °C; 60.5 °C at 15 mm Hg | |
Record name | AMYLTRICHLOROSILANE | |
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Record name | Trichloropentylsilane | |
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Flash Point |
145 °F (USCG, 1999), 145 °F (63 °C) OC | |
Record name | AMYLTRICHLOROSILANE | |
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Record name | Trichloropentylsilane | |
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Density |
1.137 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.1330 g/cu cm at 20 °C | |
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Record name | Trichloropentylsilane | |
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Vapor Pressure |
3.45 [mmHg] | |
Record name | Trichloropentylsilane | |
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Color/Form |
COLORLESS TO YELLOW LIQUID | |
CAS No. |
107-72-2 | |
Record name | AMYLTRICHLOROSILANE | |
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Record name | Trichloropentylsilane | |
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Record name | Trichloropentylsilane | |
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Record name | Amyltrichlorosilane | |
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Record name | Silane, trichloropentyl- | |
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Record name | Trichloropentylsilane | |
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Record name | AMYLTRICHLOROSILANE | |
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Record name | Trichloropentylsilane | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when amyltrichlorosilane is subjected to electrochemical fluorination?
A1: Electrochemical fluorination of amyltrichlorosilane, instead of yielding the desired fluoroorganosilicon compound, leads to significant carbon-silicon bond breaking. [] This process generates hydrogen and various fluorinated byproducts, including silicon tetrafluoride, fluorinated carbon compounds, and organofluorosilanes. This breakdown is likely due to the nucleophilic attack of fluoride ions (or fluoride ion complexes) on the carbon-silicon bond. []
Q2: Can amyltrichlorosilane be used to synthesize polysiloxanes?
A2: While not directly demonstrated with amyltrichlorosilane, a related compound, 5,5,4,4,5,5,5-heptafluoro-1-pentyltrichlorosilane, unexpectedly yielded a liquid siloxane upon hydrolysis. [] This suggests that amyltrichlorosilane, with its similar structure, could also potentially be used as a precursor for polysiloxane synthesis through hydrolysis reactions.
Q3: What is the proposed mechanism behind the breakdown of organosilicon compounds during electrochemical fluorination?
A3: The research suggests that the breakdown is driven by the nucleophilic attack of fluoride ions (or complex fluoride ions) on the carbon-silicon bond. [] This attack weakens the bond, leading to its eventual cleavage and the formation of smaller, fluorinated fragments.
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